For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Z-LLNle-CHO in Cancer Cells
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I (GSI-I), is a potent, cell-permeable peptide aldehyde that has garnered significant interest in cancer research due to its multi-faceted mechanism of action. Initially identified as an inhibitor of γ-secretase and the proteasome, its effects extend to various critical cellular pathways, ultimately leading to the induction of apoptosis in a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Z-LLNle-CHO, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Data: Efficacy of Z-LLNle-CHO Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Z-LLNle-CHO in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| BE-13 | Acute Lymphoblastic Leukemia (ALL) | blood | 0.305 |
| RS4-11 | Leukemia | blood | 0.355 |
| MY-M12 | Leukemia | blood | 0.422 |
| KE-37 | Acute Lymphoblastic Leukemia (ALL) | blood | 0.459 |
| LOUCY | Acute Lymphoblastic T-cell Leukemia | blood | 0.489 |
| ATN-1 | Acute Lymphoblastic T-cell Leukemia | blood | 0.499 |
| OCI-M1 | Acute Myeloid Leukemia (LAML) | blood | 0.439 |
| ML-2 | Acute Myeloid Leukemia (LAML) | blood | 0.477 |
| BL-41 | Burkitt Lymphoma | blood | 0.402 |
| SU-DHL-8 | B-cell Lymphoma | blood | 0.492 |
| JJN-3 | Multiple Myeloma (MM) | blood | 0.489 |
| RPMI-8226 | Myeloma | blood | 0.496 |
| HCC1599 | Breast Invasive Carcinoma (BRCA) | breast | 0.485 |
| OCUB-M | Breast Invasive Carcinoma (BRCA) | breast | 0.487 |
| DSH1 | Bladder Urothelial Carcinoma (BLCA) | urogenital_system | 0.423 |
| PSN1 | Pancreatic Adenocarcinoma (PAAD) | pancreas | 0.491 |
| CP67-MEL | Skin Cutaneous Melanoma (SKCM) | skin | 0.299 |
| A101D | Skin Cutaneous Melanoma (SKCM) | skin | 0.361 |
| HT-144 | Skin Cutaneous Melanoma (SKCM) | skin | 0.495 |
| ES6 | Ewing's Sarcoma | bone | 0.418 |
| TE-8 | Esophageal Carcinoma (ESCA) | aero_digestive_tract | 0.497 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[1][2][3]
Core Mechanisms of Action
Z-LLNle-CHO exerts its anticancer effects primarily through the dual inhibition of two crucial cellular machineries: the proteasome and γ-secretase.[4][5][6][7][8] This dual-targeted approach triggers a cascade of downstream events, including the induction of the unfolded protein response (UPR), modulation of the NF-κB and p53 signaling pathways, and ultimately, the activation of apoptosis.[4][6][7][8]
Dual Inhibition of Proteasome and γ-Secretase
Z-LLNle-CHO's structural similarity to the proteasome inhibitor MG-132 underlies its potent inhibition of the 26S proteasome.[4][7] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[8][9][10][11][12]
Concurrently, Z-LLNle-CHO acts as a γ-secretase inhibitor (GSI).[4][6][7][8] γ-secretase is a multi-protein complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptor. By inhibiting γ-secretase, Z-LLNle-CHO prevents the cleavage and release of the Notch intracellular domain (NICD), thereby blocking the downstream transcriptional activation of Notch target genes like Hey2 and Myc, which are often implicated in cancer cell proliferation and survival.[4][7]
Calpain Inhibition
In addition to its effects on the proteasome and γ-secretase, Z-LLNle-CHO is also a known inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are involved in a wide array of cellular processes, including cell motility, proliferation, and apoptosis. Inhibition of calpain activity can contribute to the overall cytotoxic effect of Z-LLNle-CHO in cancer cells.
Key Signaling Pathways Modulated by Z-LLNle-CHO
Unfolded Protein Response (UPR)
Proteasome inhibition by Z-LLNle-CHO leads to an accumulation of misfolded and unfolded proteins in the ER, a condition known as ER stress. This triggers the UPR, a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three ER-resident transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9][10][11][12] While initially a pro-survival response, sustained ER stress and UPR activation, as induced by Z-LLNle-CHO, can switch the response to a pro-apoptotic one, leading to programmed cell death.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors play a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13][14][15] This releases NF-κB to translocate to the nucleus and activate target gene transcription.
By inhibiting the proteasome, Z-LLNle-CHO prevents the degradation of phosphorylated IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[13]
References
- 1. Drug: Z-LLNle-CHO - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: Z-LLNle-CHO - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Drug: Z-LLNle-CHO - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the PERK branch of the unfolded protein response during production reduces specific productivity in CHO cells via downregulation of PDGFRa and IRE1a signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
